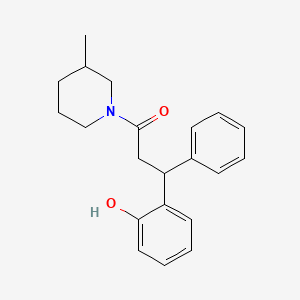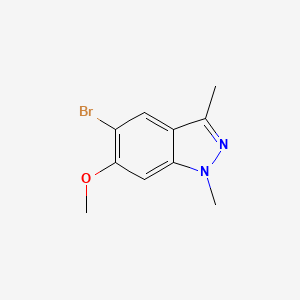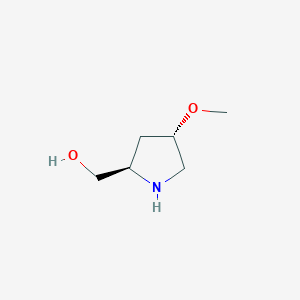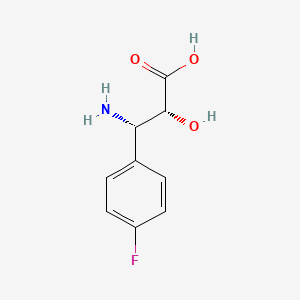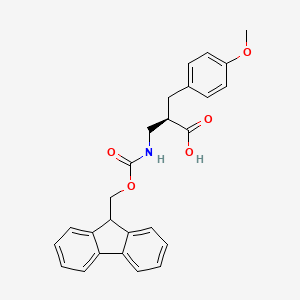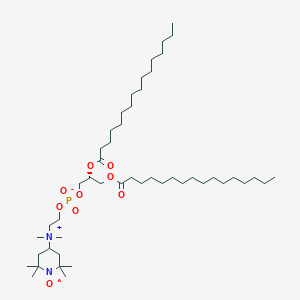
CID 131882499
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 131882499” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure, molecular weight, and other physicochemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 131882499” involves specific chemical reactions and conditions. The detailed synthetic route includes the use of various reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic pathway is proprietary and often involves multiple steps to ensure the purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This typically involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency in the product.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 131882499” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving compound “this compound” are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformation.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.
Aplicaciones Científicas De Investigación
Compound “CID 131882499” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic effects and use it in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of compound “CID 131882499” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
These similar compounds share certain structural features with “CID 131882499” but differ in specific functional groups or molecular configurations, leading to variations in their properties and applications.
Propiedades
Fórmula molecular |
C48H94N2O9P |
|---|---|
Peso molecular |
874.2 g/mol |
InChI |
InChI=1S/C48H94N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(51)56-41-44(59-46(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)42-58-60(54,55)57-38-37-50(7,8)43-39-47(3,4)49(53)48(5,6)40-43/h43-44H,9-42H2,1-8H3/t44-/m1/s1 |
Clave InChI |
NXILARBVRVTMRY-USYZEHPZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


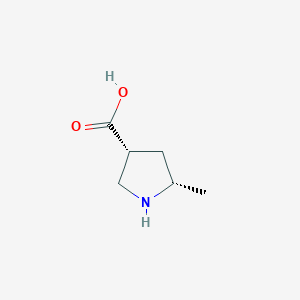
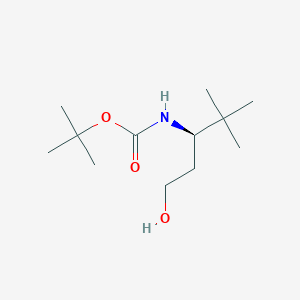

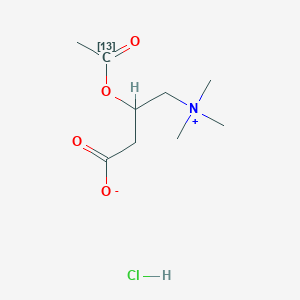
![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)

